Desmopressin diacetate
Overview
Description
Desmopressin diacetate is a synthetic analog of the natural hormone vasopressin. It is primarily used as an antidiuretic to manage conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease. This compound is known for its ability to reduce urine production and increase water reabsorption in the kidneys, making it a valuable therapeutic agent in various medical conditions .
Mechanism of Action
Target of Action
Desmopressin diacetate, a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), primarily targets the vasopressin 2 (V2) receptors . These receptors are predominantly located in the cells of the distal part of the nephron and the collecting tubules in the kidney .
Mode of Action
This compound interacts with the V2 receptors, leading to an increase in water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of water content in the body. By stimulating the V2 receptors, this compound promotes water re-absorption in the kidneys, thereby reducing renal excretion of water .
Pharmacokinetics
This compound exhibits a biphasic half-life, with fast and slow phases of 7.8 and 75.5 minutes, respectively . This results in a prompt onset of antidiuretic action with a long duration after each administration . When administered by injection, desmopressin has an antidiuretic effect about ten times that of an equivalent dose administered intranasally .
Result of Action
The primary molecular effect of this compound is the increased water re-absorption in the kidney, leading to reduced renal excretion of water . This results in the treatment of conditions such as central diabetes insipidus and nocturia . Additionally, this compound increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the composition of the mobile phase in the body can significantly affect the retention time of desmopressin . Furthermore, the presence of other drugs that may increase the risk of water intoxication with hyponatremia can affect the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Desmopressin diacetate interacts with V2 receptors in renal collecting ducts, increasing water reabsorption . This interaction is crucial in controlling the body’s water content and osmotic balance .
Cellular Effects
This compound primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by limiting the amount of water that is eliminated in the urine .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to V2 receptors in renal collecting ducts . This binding interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels, called aquaporins, into the lumenal membrane, thereby increasing water reabsorption .
Temporal Effects in Laboratory Settings
The effects of this compound are seen quickly, within about 1 to 2 hours, and improvement in clinical signs should follow . The medication has a prolonged half-life and duration of action compared to endogenous ADH .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in dogs, significant decreases in water intake and serum sodium concentration were observed, and urine specific gravity increased significantly when Desmopressin was administered .
Metabolic Pathways
This compound is involved in the metabolic pathway that controls the body’s water content and osmotic balance . It interacts with V2 receptors, leading to the activation of adenylyl cyclase and an increase in the rate of insertion of water channels into the lumenal membrane .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with V2 receptors . This interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels into the lumenal membrane, thereby increasing water reabsorption .
Subcellular Localization
This compound primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . This suggests that the subcellular localization of this compound is likely within these cells, where it exerts its effects by interacting with V2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmopressin diacetate is synthesized through a series of peptide coupling reactions. The process involves the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine in the vasopressin molecule. The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids .
Industrial Production Methods: In industrial settings, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Desmopressin diacetate undergoes various chemical reactions, including:
Substitution: The amino acid residues in this compound can undergo substitution reactions, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The primary product of these reactions is this compound itself, with modifications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Desmopressin diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in water homeostasis and kidney function.
Medicine: Extensively used in the treatment of central diabetes insipidus, nocturnal enuresis, and bleeding disorders
Industry: Employed in the development of diagnostic assays and therapeutic formulations.
Comparison with Similar Compounds
Vasopressin: The natural hormone that desmopressin diacetate is based on.
Lypressin: Another synthetic analog of vasopressin, used primarily for its antidiuretic properties.
Terlipressin: A vasopressin analog used mainly for its vasoconstrictive effects in conditions like variceal bleeding.
Uniqueness of this compound: this compound is unique due to its selective action on V2 receptors, resulting in potent antidiuretic effects with minimal vasopressor activity. This makes it particularly suitable for treating conditions like central diabetes insipidus and nocturnal enuresis without significantly affecting blood pressure .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASTRMPURYAFJ-VCCVNBJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N14O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16789-98-3 | |
Record name | Desmopressin diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMOPRESSIN DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242K8LE2BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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